molecular formula C11H10N2OS2 B1683638 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol CAS No. 189057-68-9

6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol

Cat. No. B1683638
M. Wt: 250.3 g/mol
InChI Key: VNTBGGWDZYETPH-UHFFFAOYSA-N
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Description

6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol is a chemical compound1. However, there is limited information available about this specific compound. A similar compound, 6-(Chloromethyl)-2-[(phenylsulfanyl)methyl]-4-pyrimidinol, is known2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol.



Molecular Structure Analysis

The molecular structure of this compound is not readily available in the search results.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol.



Physical And Chemical Properties Analysis

The physical and chemical properties of 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol are not available in the search results.


Scientific Research Applications

Structural Analysis and Synthesis Methods

  • The crystal structure of related pyrimidine compounds reveals insights into molecular conformation and interactions. For instance, a study on a dimeric layered structure of a 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine compound highlights the absence of intramolecular stacking in the crystalline state, emphasizing intermolecular hydrogen bonding and arene-arene interactions (Avasthi et al., 2002).
  • Another study on the synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones demonstrates a simple and highly regioselective method, suggesting the versatility of pyrimidine derivatives in chemical synthesis (dos Santos et al., 2015).

Potential Antimicrobial and Antitumor Applications

  • Research into the development of new antimicrobial additives based on pyrimidine derivatives for surface coatings and printing ink pastes shows promising results in enhancing antimicrobial effects, indicating the potential of pyrimidine derivatives in creating more hygienic surfaces (El‐Wahab et al., 2015).
  • A study focusing on the antitumor activity of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives reveals potent anticancer properties, comparable to that of doxorubicin on several human cancer cell lines, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Hafez & El-Gazzar, 2017).

Enzyme Inhibition for Therapeutic Applications

  • Novel pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as selective aldose reductase inhibitors with antioxidant activity, offering a new class of compounds for potentially treating complications related to diabetes and oxidative stress (La Motta et al., 2007).

Safety And Hazards

There is no specific safety and hazard information available for 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol. However, a similar compound, 6-(Chloromethyl)-2-[(phenylsulfanyl)methyl]-4-pyrimidinol, is classified as combustible and very toxic3.


Future Directions

There is no specific information available on the future directions of research or applications for 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol.


Please note that the information available is limited and may not fully address your request. For more detailed information, it would be best to consult scientific literature or a chemistry professional.


properties

IUPAC Name

6-(phenylsulfanylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS2/c14-10-6-8(12-11(15)13-10)7-16-9-4-2-1-3-5-9/h1-6H,7H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTBGGWDZYETPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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